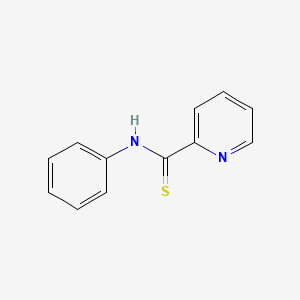
1,3,5-Benzenetriamine, 2-methyl-4,6-bis(2-phenyldiazenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Benzenetriamina, 2-metil-4,6-bis(2-fenildiazenil)- es un compuesto orgánico con una estructura compleja. Se caracteriza por la presencia de tres grupos amino unidos a un anillo de benceno, junto con dos grupos fenildiazenil y un grupo metil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1,3,5-Benzenetriamina, 2-metil-4,6-bis(2-fenildiazenil)- típicamente involucra múltiples pasos. Un método común incluye la diazotación de derivados de anilina seguida de reacciones de acoplamiento con aminas apropiadas. Las condiciones de reacción a menudo requieren temperaturas controladas y el uso de catalizadores para garantizar altos rendimientos y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para la eficiencia y la rentabilidad, a menudo empleando técnicas de flujo continuo y métodos avanzados de purificación para lograr la calidad del producto deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,3,5-Benzenetriamina, 2-metil-4,6-bis(2-fenildiazenil)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede conducir a la formación de quinonas y otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir los grupos diazenil en aminas.
Sustitución: Los grupos amino pueden participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diversos derivados sustituidos.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Reactivos de Sustitución: Agentes halogenantes, agentes alquilantes.
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen diversos bencenos sustituidos, quinonas y aminas, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
1,3,5-Benzenetriamina, 2-metil-4,6-bis(2-fenildiazenil)- tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como sonda bioquímica.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluidos los efectos anticancerígenos y antiinflamatorios.
Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 1,3,5-Benzenetriamina, 2-metil-4,6-bis(2-fenildiazenil)- implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas y receptores, modulando su actividad. Las vías involucradas pueden incluir transducción de señales, regulación de la expresión génica y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
1,3,5-Benzenetriamina, 2,4,6-trinitro-: Conocido por sus propiedades explosivas.
1,3,5-Triaminobenceno: Un análogo más simple con tres grupos amino unidos a un anillo de benceno.
Propiedades
Número CAS |
315195-41-6 |
|---|---|
Fórmula molecular |
C19H19N7 |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2-methyl-4,6-bis(phenyldiazenyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C19H19N7/c1-12-15(20)18(25-23-13-8-4-2-5-9-13)17(22)19(16(12)21)26-24-14-10-6-3-7-11-14/h2-11H,20-22H2,1H3 |
Clave InChI |
VGQOFUACADYMNV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1N)N=NC2=CC=CC=C2)N)N=NC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N'-[(E)-(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B11711555.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B11711563.png)
![Ethyl 2-[({2,2,2-trichloro-1-[(phenylcarbonyl)amino]ethyl}carbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11711568.png)
![N-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL)methyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B11711572.png)
![1-[(E)-[(6-methylpyridin-2-yl)imino]methyl]naphthalen-2-ol](/img/structure/B11711576.png)
![N'-[1-(6-hexyl-7-hydroxy-2-oxo-2H-chromen-3-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B11711585.png)
![3-ethyl-1H,2H,3H,9H-[1,2,4]triazolo[3,2-b]quinazoline-2,9-dithione](/img/structure/B11711589.png)


![4-[(E)-[(4-Ethoxyphenyl)methylidene]amino]benzamide](/img/structure/B11711596.png)
![2-{(3Z)-3-[(4-bromobenzoyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11711609.png)
![1-[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11711629.png)
![5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(2-methylbenzyl)sulfanyl]-N-phenylpyridine-3-carboxamide](/img/structure/B11711630.png)
![N-({N'-[(E)-(Pyridin-3-YL)methylidene]hydrazinecarbonyl}methyl)thiophene-2-carboxamide](/img/structure/B11711632.png)
